molecular formula C9H10O2S B14185839 1-(3-Methoxy-2-sulfanylphenyl)ethan-1-one CAS No. 846577-58-0

1-(3-Methoxy-2-sulfanylphenyl)ethan-1-one

Katalognummer: B14185839
CAS-Nummer: 846577-58-0
Molekulargewicht: 182.24 g/mol
InChI-Schlüssel: UYJHKWZHVXLNOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methoxy-2-sulfanylphenyl)ethan-1-one is a chemical compound with a molecular formula of C9H10O2S It is characterized by the presence of a methoxy group (-OCH3) and a sulfanyl group (-SH) attached to a phenyl ring, along with an ethanone group (-COCH3)

Vorbereitungsmethoden

The synthesis of 1-(3-Methoxy-2-sulfanylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with thiourea in the presence of a base, followed by oxidation to yield the desired product. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

1-(3-Methoxy-2-sulfanylphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone, depending on the oxidizing agent and reaction conditions.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and sulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3-Methoxy-2-sulfanylphenyl)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(3-Methoxy-2-sulfanylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfanyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-(3-Methoxy-2-sulfanylphenyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)ethan-1-one: Lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.

    1-(3-Hydroxy-2-methoxyphenyl)ethan-1-one:

    1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one:

The uniqueness of this compound lies in the presence of both methoxy and sulfanyl groups, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Eigenschaften

CAS-Nummer

846577-58-0

Molekularformel

C9H10O2S

Molekulargewicht

182.24 g/mol

IUPAC-Name

1-(3-methoxy-2-sulfanylphenyl)ethanone

InChI

InChI=1S/C9H10O2S/c1-6(10)7-4-3-5-8(11-2)9(7)12/h3-5,12H,1-2H3

InChI-Schlüssel

UYJHKWZHVXLNOD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=CC=C1)OC)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.